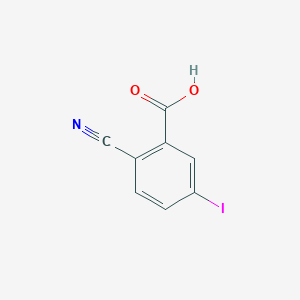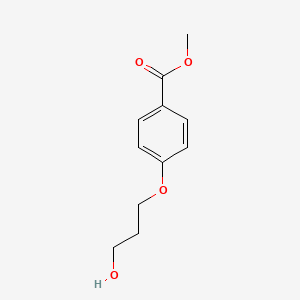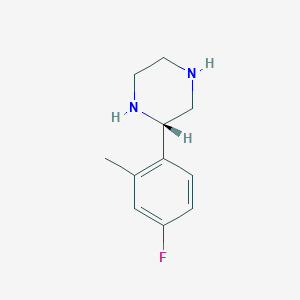
4-((4-Methylpiperazin-1-yl)methyl)phenol
概要
説明
“4-((4-Methylpiperazin-1-yl)methyl)phenol” is a chemical compound with the CAS Number: 80166-00-3 and a molecular weight of 206.29 . It is also known as “[4-(4-methylpiperazin-1-yl)phenyl]methanamine” with a molecular weight of 205.3 .
Molecular Structure Analysis
The molecular structure of “4-((4-Methylpiperazin-1-yl)methyl)phenol” is represented by the linear formula: C12H18N2O . The compound belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Physical And Chemical Properties Analysis
The physical form of “4-((4-Methylpiperazin-1-yl)methyl)phenol” is described as a gum . It has a boiling point of 122 - 124 / 0.05mm .
科学的研究の応用
Synthesis of Imatinib
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
“4-((4-Methylpiperazin-1-yl)methyl)phenol” is used in the synthesis of imatinib , an anticancer drug . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase, which has shown unprecedented efficacy for the treatment of Bcr-Abl positive Chronic Myelogenous Leukemia (CML) .
Methods of Application or Experimental Procedures
The first synthesis of imatinib, reported by Zimmermann, was based on connection of two key intermediates, the aromatic amine and 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride . The manufacturing of imatinib involved condensation of these two compounds by heating in a large volume of pyridine, which was necessary to bind the hydrogen chloride liberated in the reaction .
Results or Outcomes
Imatinib has been marketed by the pharmaceutical company Novartis Pharma as Gleevec or Glivec in 2001 . In the United States, the Food and Drug Administration has approved imatinib as the first-line treatment for patients with CML in blast crisis, accelerated phase, or in chronic phase after failure of interferon-α therapy .
Use in Biologically Active Compounds
Summary of the Application
Piperazine, a core structure in “4-((4-Methylpiperazin-1-yl)methyl)phenol”, can be found in biologically active compounds for a variety of disease states .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific biologically active compound being synthesized .
Results or Outcomes
These biologically active compounds have been used in the treatment of various diseases such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Use in the Synthesis of FLT3- and CDK Inhibitors
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
“4-((4-Methylpiperazin-1-yl)methyl)phenol” is used in the synthesis of FLT3- and CDK inhibitors, which have potential high efficiency against acute granulocytic leukemia .
Methods of Application or Experimental Procedures
A series of 1-H-pyrazole-3-carboxamide derivatives with excellent FLT3 and CDK inhibitory activity and antiproliferative activity have been designed and synthesized .
Results or Outcomes
The specific results or outcomes would depend on the specific FLT3- and CDK inhibitor being synthesized .
Use in Food, Drug, Pesticide or Biocidal Product
Specific Scientific Field
This application falls under the field of Food and Drug Administration .
Summary of the Application
“4-((4-Methylpiperazin-1-yl)methyl)phenol” can be used in food, drug, pesticide or biocidal product .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific product being synthesized .
Results or Outcomes
The specific results or outcomes would depend on the specific product being synthesized .
Use in the Synthesis of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine
Summary of the Application
“4-((4-Methylpiperazin-1-yl)methyl)phenol” is used in the synthesis of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine .
Methods of Application or Experimental Procedures
The compounds were linked together by means of an efficient CDI-mediated coupling reaction in DMF .
Results or Outcomes
The specific results or outcomes would depend on the specific N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine being synthesized .
特性
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)10-11-2-4-12(15)5-3-11/h2-5,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNCSOWZLAPYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methylpiperazin-1-yl)methyl)phenol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)
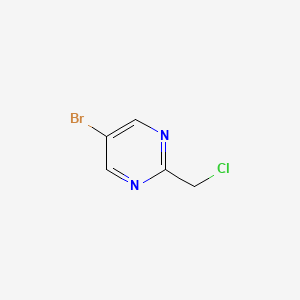
![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)
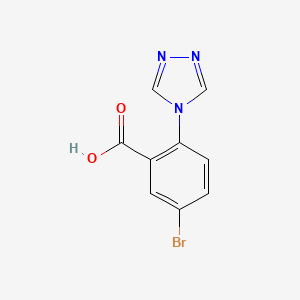
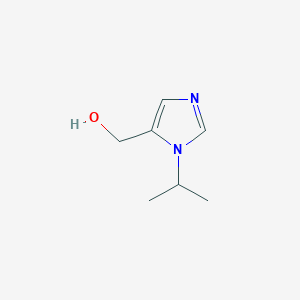
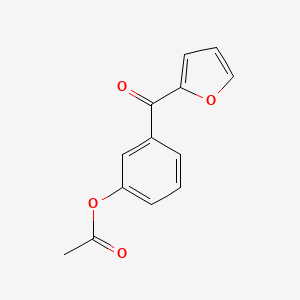
![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)
